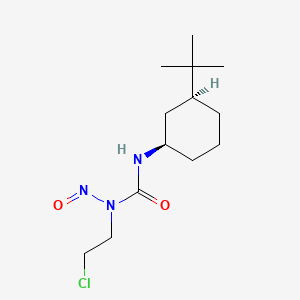
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexyl ring substituted with a tert-butyl group, a chloroethyl group, and a nitrosourea moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Addition of the chloroethyl group: The chloroethyl group is added through nucleophilic substitution reactions.
Formation of the nitrosourea moiety: The nitrosourea group is formed by reacting the intermediate compound with nitrosating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety to amines.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the cyclohexyl ring.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea involves its interaction with molecular targets and pathways. The nitrosourea moiety is known to alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it induces cell death in rapidly dividing cells.
Comparison with Similar Compounds
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea can be compared with other nitrosourea compounds, such as:
Carmustine: Another nitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and used for treating brain tumors.
Semustine: Used in cancer treatment with a similar mechanism of action.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other nitrosoureas.
Properties
CAS No. |
74751-36-3 |
|---|---|
Molecular Formula |
C13H24ClN3O2 |
Molecular Weight |
289.80 g/mol |
IUPAC Name |
3-[(1R,3S)-3-tert-butylcyclohexyl]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C13H24ClN3O2/c1-13(2,3)10-5-4-6-11(9-10)15-12(18)17(16-19)8-7-14/h10-11H,4-9H2,1-3H3,(H,15,18)/t10-,11+/m0/s1 |
InChI Key |
LTXPNHSMRSFKEW-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1CCC[C@H](C1)NC(=O)N(CCCl)N=O |
Canonical SMILES |
CC(C)(C)C1CCCC(C1)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















